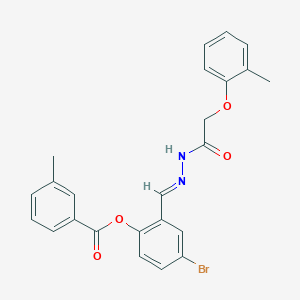
4-Bromo-2-(2-((1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Bromo-2-(2-((1-naftoilamino)acetil)carbohidrazonil)fenil 4-metoxibenzoato es un compuesto orgánico complejo con la fórmula molecular C28H22BrN3O5 y un peso molecular de 560.409 g/mol . Este compuesto forma parte de una colección de químicos raros y únicos utilizados principalmente en la investigación de descubrimiento temprano .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Bromo-2-(2-((1-naftoilamino)acetil)carbohidrazonil)fenil 4-metoxibenzoato implica múltiples pasos, comenzando con la preparación de compuestos intermedios. El proceso típicamente incluye:
Sustitución aromática electrofílica: Introducción de un átomo de bromo a un anillo de fenilo.
Formación de amida: Reacción del cloruro de 1-naftoílo con una amina para formar 1-naftoilamina.
Formación de hidrazona: Condensación de la amida con hidrazina para formar derivados carbohidrazonil.
Esterificación: Reacción del derivado de hidrazona con ácido 4-metoxibenzoico para formar el producto final.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, probablemente debido a su uso especializado en investigación. los principios generales de la síntesis orgánica a gran escala, como la optimización de las condiciones de reacción y las técnicas de purificación, serían aplicables.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-Bromo-2-(2-((1-naftoilamino)acetil)carbohidrazonil)fenil 4-metoxibenzoato puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Introducción de átomos de oxígeno para formar óxidos.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4).
Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como bromo (Br2) o cloro (Cl2) en condiciones ácidas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El 4-Bromo-2-(2-((1-naftoilamino)acetil)carbohidrazonil)fenil 4-metoxibenzoato se utiliza principalmente en la investigación de descubrimiento temprano. Sus aplicaciones abarcan varios campos:
Química: Se utiliza como reactivo en la síntesis orgánica y en los estudios de mecanismos de reacción.
Biología: Se investiga por sus posibles interacciones con macromoléculas biológicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 4-Bromo-2-(2-((1-naftoilamino)acetil)carbohidrazonil)fenil 4-metoxibenzoato implica su interacción con dianas moleculares específicas. El compuesto puede actuar uniéndose a enzimas o receptores, alterando su actividad y desencadenando efectos posteriores. Las vías y los objetivos moleculares exactos no están bien caracterizados, lo que requiere más investigación .
Comparación Con Compuestos Similares
Compuestos similares
4-Bromo-2-(2-((1-naftoilamino)acetil)carbohidrazonil)fenil 2-clorobenzoato: Estructura similar con un átomo de cloro en lugar de un grupo metoxi.
4-Bromo-2-(2-((1-naftoilamino)acetil)carbohidrazonil)fenil benzoato: Carece del grupo metoxi en el anillo benzoato.
4-Bromo-2-(2-((1-naftoilamino)acetil)carbohidrazonil)fenil 2-metilbenzoato: Contiene un grupo metilo en lugar de un grupo metoxi.
Singularidad
La presencia del grupo metoxi en el 4-Bromo-2-(2-((1-naftoilamino)acetil)carbohidrazonil)fenil 4-metoxibenzoato puede conferir propiedades químicas únicas, como reactividad y solubilidad alteradas, en comparación con sus análogos .
Propiedades
Número CAS |
769150-55-2 |
|---|---|
Fórmula molecular |
C28H22BrN3O5 |
Peso molecular |
560.4 g/mol |
Nombre IUPAC |
[4-bromo-2-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C28H22BrN3O5/c1-36-22-12-9-19(10-13-22)28(35)37-25-14-11-21(29)15-20(25)16-31-32-26(33)17-30-27(34)24-8-4-6-18-5-2-3-7-23(18)24/h2-16H,17H2,1H3,(H,30,34)(H,32,33)/b31-16+ |
Clave InChI |
KJJDNOZADYQQER-WCMJOSRZSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B12024962.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024964.png)
![N-(2-methoxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12024976.png)

![4-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12024990.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12024996.png)
![[4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate](/img/structure/B12025003.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12025005.png)

![(3Z)-5-bromo-1-hexyl-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12025010.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12025013.png)

